2-(5-Methylthiophen-2-yl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-7(10-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
OADKEBRJHNXWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Historical Development of Synthetic Routes to 2-(5-Methylthiophen-2-yl)propan-2-amine and Related Thiophene-Amine Systems
The historical synthesis of thiophene-amine systems is rooted in foundational reactions for the construction of the thiophene (B33073) ring itself. Early methods often involved the cyclization of dicarbonyl compounds with sulfurizing agents. The Paal-Knorr thiophene synthesis , for instance, utilizes 1,4-dicarbonyl compounds and a source of sulfur, such as phosphorus pentasulfide, to form the thiophene core. Another significant historical method is the Gewald aminothiophene synthesis , which provides a versatile route to 2-aminothiophenes through the condensation of a ketone with an α-cyanoester, followed by cyclization with elemental sulfur in the presence of a base. While not directly yielding α,α-dialkyl-2-thiophenemethanamines, these methods laid the groundwork for accessing functionalized thiophenes that could be further elaborated to the desired amine products.
For the introduction of the amine group, early methods often relied on multi-step sequences. One classical approach is the Leuckart reaction , which facilitates the reductive amination of ketones. wikipedia.orgmdpi.comresearchgate.net In the context of the target molecule, this would involve the reaction of 2-acetyl-5-methylthiophene (B1664034) with formamide (B127407) or ammonium (B1175870) formate (B1220265) at high temperatures to produce the corresponding formamide, which is then hydrolyzed to the primary amine. wikipedia.orgresearchgate.net This method, while historically significant, often requires harsh reaction conditions and can lead to the formation of byproducts.
Another established method is the Eschweiler-Clarke reaction , which is primarily used for the methylation of primary and secondary amines but is conceptually related to reductive amination. It employs formaldehyde (B43269) and formic acid to introduce methyl groups onto a nitrogen atom. While not directly applicable for the synthesis of the primary target amine from a ketone, its principles of reductive alkylation have been influential in the development of modern amination techniques.
Contemporary Synthetic Strategies for the this compound Core and Analogs
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the construction of molecules like this compound. These strategies often involve catalytic processes and offer greater control over the chemical transformations.
The synthesis of the target compound typically begins with a pre-functionalized thiophene ring. 2-Methylthiophene (B1210033) is a common starting material, which can be acylated to introduce the acetyl group at the 2-position, yielding 2-acetyl-5-methylthiophene. This Friedel-Crafts acylation is a fundamental transformation for functionalizing thiophene rings. Modern advancements in this area focus on using milder catalysts and improving regioselectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups at the C-4 position of 2-acetyl-5-methylthiophene.
The introduction of the propan-2-amine moiety is a critical step. The most direct and widely used contemporary method is reductive amination of the corresponding ketone, 2-acetyl-5-methylthiophene. nih.govsigmaaldrich.comnih.gov This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. nih.govnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mildness and selectivity. sigmaaldrich.com Biocatalytic methods using imine reductases (IREDs) are also gaining prominence for their high selectivity and environmentally friendly nature. nih.gov
The Ritter reaction provides an alternative route for the synthesis of tertiary amides, which can then be hydrolyzed to primary amines. wikipedia.orgorganic-chemistry.orgmissouri.eduyoutube.comyoutube.com This reaction involves the treatment of an alcohol or alkene with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgyoutube.com For the target compound, 2-(5-methylthiophen-2-yl)propene could be reacted with a nitrile, followed by hydrolysis. However, this method is often limited by the need for strongly acidic conditions and can generate significant salt waste. wikipedia.org
Since the target molecule is achiral, stereochemical considerations are not a factor in its synthesis. However, for the synthesis of chiral analogs, asymmetric reductive amination using chiral catalysts or enzymes would be the method of choice to control the stereochemistry at the carbon bearing the amine group. nih.gov
The principles of green chemistry have driven the development of more sustainable synthetic routes. This includes the use of catalytic systems to minimize waste and improve energy efficiency. For instance, copper-catalyzed amination of polyethylenes has been reported, showcasing the potential for catalytic C-H amination, a highly sought-after transformation. nih.gov While not directly applied to the target molecule, this highlights the direction of current research.
In the context of thiophene synthesis, metal-catalyzed heterocyclization reactions are being explored to improve regioselectivity and atom economy. mdpi.com Furthermore, the use of flow reactors for reductive amination processes offers advantages in terms of safety, scalability, and control over reaction parameters. nih.gov
The primary precursor for the synthesis of this compound is 2-acetyl-5-methylthiophene . This intermediate is readily prepared by the Friedel-Crafts acylation of 2-methylthiophene with acetic anhydride. ottokemi.com The availability and straightforward synthesis of this ketone make it a convenient starting point for various amination strategies.
Another potential precursor is 2-(5-methylthiophen-2-yl)propene . This alkene could be generated from 2-acetyl-5-methylthiophene via a Wittig reaction or by dehydration of the corresponding tertiary alcohol, 2-(5-methylthiophen-2-yl)propan-2-ol. The alkene could then be subjected to hydroamination or a Ritter-type reaction to install the amine functionality.
| Precursor/Intermediate | Synthetic Route to Precursor/Intermediate | Subsequent Transformation to Target Compound |
| 2-Acetyl-5-methylthiophene | Friedel-Crafts acylation of 2-methylthiophene with acetic anhydride. ottokemi.com | Reductive amination with ammonia and a reducing agent. nih.govsigmaaldrich.comnih.gov |
| 2-(5-Methylthiophen-2-yl)propene | Wittig reaction of 2-acetyl-5-methylthiophene or dehydration of 2-(5-methylthiophen-2-yl)propan-2-ol. | Ritter reaction with a nitrile followed by hydrolysis. wikipedia.orgorganic-chemistry.orgyoutube.com |
| 2-(5-Methylthiophen-2-yl)propan-2-ol | Grignard reaction of methylmagnesium bromide with 2-acetyl-5-methylthiophene. | Dehydration to the alkene, followed by amination. |
Mechanistic Insights into Key Synthetic Reactions Involving the this compound Scaffold
The key synthetic transformation for accessing this compound is the reductive amination of 2-acetyl-5-methylthiophene. The mechanism of this reaction proceeds in two main stages. First, the ketone reacts with ammonia in a nucleophilic addition to the carbonyl group, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. The second stage involves the reduction of the imine to the corresponding amine. The choice of reducing agent is crucial; mild hydride donors like NaBH3CN are effective for this step.
The Leuckart reaction mechanism involves the reaction of the ketone with formamide or ammonium formate. wikipedia.orgresearchgate.net With ammonium formate, the ketone is believed to first form an imine with ammonia, which is then reduced by formate via a hydride transfer, releasing carbon dioxide. wikipedia.org When formamide is used, it can act as both the amine source and the reducing agent, proceeding through an N-formyl intermediate which is subsequently hydrolyzed. wikipedia.orgresearchgate.net
The Ritter reaction mechanism begins with the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgyoutube.com This carbocation is then attacked by the nitrogen lone pair of a nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an amide, which can be further hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.orgyoutube.com The stability of the tertiary carbocation that would be formed from 2-(5-methylthiophen-2-yl)propene makes this a plausible, though less common, route.
| Reaction | Key Intermediates | Driving Force / Key Steps |
| Reductive Amination | Hemiaminal, Imine | Imine formation and subsequent hydride reduction. |
| Leuckart Reaction | Imine, N-formyl derivative | Hydride transfer from formate or formamide; hydrolysis of the formamide. wikipedia.orgresearchgate.net |
| Ritter Reaction | Carbocation, Nitrilium ion | Formation of a stable carbocation and subsequent nucleophilic attack by a nitrile. wikipedia.orgorganic-chemistry.orgyoutube.com |
Derivatization and Analog Synthesis for Advanced Research Applications
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of analogs for advanced research. The primary points for derivatization include the amino group and the thiophene ring. These modifications can be strategically employed to modulate the compound's physicochemical properties, biological activity, and target selectivity. The following sections detail key synthetic methodologies for generating derivatives of this parent compound, drawing upon established chemical transformations of 2-aminothiophenes.
The primary amine of this compound is a versatile handle for introducing a wide array of functional groups through N-acylation and N-alkylation reactions.
N-Acylation: This common transformation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. This modification is often used to introduce specific pharmacophores or to alter the electronic properties of the molecule. For instance, reacting the parent amine with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl derivative. This approach is valuable for structure-activity relationship (SAR) studies, where the effect of different acyl groups on biological activity can be systematically investigated.
N-Alkylation: Introducing alkyl groups to the amino functionality can be achieved through various methods, including reductive amination or reaction with alkyl halides. N-alkylation can significantly impact a compound's lipophilicity and its ability to interact with biological targets. While direct N-alkylation of 2-aminothiophenes can sometimes be challenging, methodologies involving the use of carbamoyl (B1232498) or acylamino intermediates have been developed to facilitate this transformation under milder conditions rsc.orgrsc.org. For example, the amine can first be converted to a carbamate, which is then alkylated, followed by deprotection to yield the N-alkylated product.
Table 1: Examples of N-Alkylated 2-Amino-3-acylthiophene Derivatives Note: The following data represents derivatives of the general 2-aminothiophene scaffold, as specific derivatization data for this compound is not available in the cited literature.
| Compound ID | Starting Material (2-aminothiophene derivative) | Alkylating Agent | Product | Reference |
| 1 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Allyl bromide | Ethyl 2-(allylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | rsc.org |
| 2 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzyl bromide | Ethyl 2-(benzylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | rsc.org |
Electrophilic Substitution on the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents—the aminoalkyl group at the 2-position and the methyl group at the 5-position. The amino group is a potent activating group, directing electrophiles primarily to the C3 and C5 positions. However, since the C5 position is already occupied by a methyl group, electrophilic attack is most likely to occur at the C3 or C4 positions. The methyl group is also an activating group, reinforcing the directing effect towards the adjacent positions.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively core.ac.ukmasterorganicchemistry.com.
The introduction of these functional groups provides further handles for diversification and the synthesis of more complex analogs. For example, a nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions.
Table 2: Examples of Electrophilic Substitution on Thiophene Derivatives Note: The following data represents derivatives of the general thiophene scaffold, as specific derivatization data for this compound is not available in the cited literature.
| Compound ID | Starting Material | Reagent | Product | Reference |
| 3 | 2-Methylfuran | 4-Methylbenzoyl chloride / TiCl4 | (5-methyl-2-furyl)(p-tolyl)methanone | core.ac.uk |
| 4 | Thiophene | Benzoyl chloride / ZnBr2 | Phenyl(thiophen-2-yl)methanone | core.ac.uk |
| 5 | 5-Phenylthiophen-2-amine | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-ol | mdpi.com |
Synthesis of Fused Heterocyclic Systems: Thieno[2,3-d]pyrimidines
The 2-aminothiophene moiety is a valuable precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities nih.govmdpi.comscielo.brnih.gov.
The synthesis of thieno[2,3-d]pyrimidines from this compound could be envisioned to proceed through a multi-step sequence. This typically involves an initial reaction to introduce a suitable one-carbon unit at the C3 position of the thiophene ring, followed by cyclization with a nitrogen-containing reagent. A common approach involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) or a 2-aminothiophene-3-carboxylate derivative with reagents like formamide, urea, or isothiocyanates to construct the pyrimidine (B1678525) ring.
Given that the parent compound lacks a substituent at the C3 position, a preliminary functionalization step, such as formylation or carboxylation via electrophilic substitution, would be necessary before the cyclization to form the thieno[2,3-d]pyrimidine (B153573) core.
| Compound ID | Starting Material (2-aminothiophene derivative) | Key Reagents | Product | Reference |
| 6 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Phenyl isothiocyanate, KOH | 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 7 | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | N,N-dimethylformamide dimethyl acetal, Aniline | N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | scielo.br |
| 8 | Ethyl 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate | Hydrazine hydrate, Chloroacetyl chloride | 2-Chloro-N'-(5,6,7,8,tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidin-4-yl)acetohydrazide | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to separating the target compound from impurities, starting materials, and by-products. The choice of technique depends on the volatility of the compound and the required resolution.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like 2-(5-Methylthiophen-2-yl)propan-2-amine. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and structural identification capabilities. The amine functional group can sometimes lead to peak tailing on standard columns; therefore, a column with a basic deactivation is often preferred for improved peak shape.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time is a characteristic property used for identification, while the mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. This is particularly useful for identifying impurities, even at trace levels.
| Parameter | Typical Condition | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% phenyl methylpolysiloxane) | Provides separation of the analyte from potential impurities based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Creates a temperature gradient to elute compounds with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector (MS) | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |
| MS Scan Range | 40-450 m/z | Detects the molecular ion and key fragment ions. |
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the purity analysis of non-volatile or thermally labile compounds. veeprho.com These techniques are the cornerstone of pharmaceutical impurity profiling. chromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.compensoft.net
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, which is crucial for detecting trace impurities. veeprho.comrsc.org Method development often involves screening different columns and optimizing mobile phase conditions, such as pH and organic modifier composition, to achieve the best separation. chromatographyonline.compensoft.net Coupling HPLC or UHPLC with mass spectrometry (LC-MS) combines the powerful separation capabilities of chromatography with the detection and identification power of MS. veeprho.com
| Parameter | Typical Condition | Purpose |
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UHPLC) | Separates compounds based on hydrophobicity. pensoft.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The aqueous phase controls pH and the organic phase elutes the compound. A gradient elution (e.g., 10% to 90% B over 15 min) is common for impurity profiling. researchgate.net |
| Flow Rate | 1.0 mL/min (HPLC)0.3-0.5 mL/min (UHPLC) | Determines the speed of the separation. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times and improves peak shape. pensoft.net |
| Detection | UV-Vis Detector at ~235 nm | The thiophene (B33073) ring contains a chromophore that absorbs UV light, allowing for quantification. |
| Injection Volume | 5-10 µL (HPLC)1-2 µL (UHPLC) | The amount of sample introduced onto the column. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and performing preliminary purity checks. A small spot of the compound solution is applied to a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For a basic compound like this compound, adding a small amount of a base (e.g., triethylamine) to the mobile phase can prevent peak tailing and improve resolution.
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) with 0.5% Triethylamine (B128534) |
| Visualization | 1. UV light at 254 nm2. Iodine vapor3. Ninhydrin stain |
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. eurjchem.comresearchgate.net A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule. mdpi.commdpi.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the thiophene ring protons, the thiophene's methyl group, the two equivalent methyl groups on the propane (B168953) backbone, and the amine protons.
¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. docbrown.info
2D NMR: Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the thiophene ring and the propan-2-amine side chain. mdpi.com
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~6.75 | d, J ≈ 3.5 Hz | 1H | Thiophene H-3 |
| b | ~6.58 | d, J ≈ 3.5 Hz | 1H | Thiophene H-4 |
| c | ~2.45 | s | 3H | Thiophene -CH₃ |
| d | ~1.48 | s | 6H | -C(CH₃)₂ |
| e | ~1.35 | br s | 2H | -NH₂ |
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.1 | Thiophene C-2 |
| ~138.5 | Thiophene C-5 |
| ~124.3 | Thiophene C-4 |
| ~123.8 | Thiophene C-3 |
| ~53.2 | -C (CH₃)₂NH₂ |
| ~30.5 | -C(C H₃)₂ |
| ~15.2 | Thiophene -C H₃ |
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number due to the nitrogen rule. libretexts.org
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized iminium cation.
Tandem Mass Spectrometry (MS/MS) adds another dimension of structural confirmation. wikipedia.orgnih.gov In an MS/MS experiment, the molecular ion is selected, isolated, and then subjected to fragmentation, for instance through collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) are then analyzed. This process confirms that observed fragment ions originate from the parent compound, which is highly specific and useful for distinguishing isomers and identifying compounds in complex mixtures. youtube.com
| m/z | Proposed Fragment | Comments |
|---|---|---|
| 169 | [C₉H₁₅NS]⁺ | Molecular Ion (M⁺) |
| 154 | [C₈H₁₂NS]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. This is expected to be the base peak due to the stability of the resulting iminium ion. |
| 110 | [C₅H₅S-CH₂]⁺ | Cleavage of the C-C bond between the thiophene ring and the isopropylamine (B41738) group, forming a methyl-thiophenylmethyl cation. |
| 97 | [C₅H₅S]⁺ | Thiophene ring fragment. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum provides confirmatory evidence for its key structural features, including the primary amine, the substituted thiophene ring, and the aliphatic carbon framework.
The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to specific molecular vibrations. The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. docbrown.infolibretexts.org Another characteristic band for the amine group is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. docbrown.info
The presence of the thiophene ring is confirmed by several absorptions. Aromatic C-H stretching vibrations for the heterocyclic ring are expected at wavenumbers just above 3000 cm⁻¹, typically around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring give rise to bands in the 1550-1300 cm⁻¹ region. iosrjournals.org Furthermore, C-H in-plane and out-of-plane bending vibrations are characteristic of the substitution pattern on the ring and appear at lower wavenumbers. nii.ac.jpiosrjournals.org The C-S stretching vibration, integral to the thiophene heterocycle, is typically observed in the 840-600 cm⁻¹ range. iosrjournals.org
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3500 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Medium |
| ~3100 | Thiophene Ring (C-H) | Stretch | Weak-Medium |
| 3000 - 2850 | Alkyl (C-H) | Stretch | Strong |
| 1650 - 1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium |
| 1550 - 1300 | Thiophene Ring (C=C) | Stretch | Medium |
| 1250 - 1020 | Aliphatic Amine (C-N) | Stretch | Medium |
| 900 - 650 | Thiophene Ring (C-H) | Out-of-Plane Bend | Medium-Strong |
Advanced Hyphenated Techniques for Comprehensive Characterization and Purity Profiling
To ensure the unambiguous identification and assess the purity of this compound, advanced hyphenated analytical techniques are indispensable. These methods couple a separation technique with a detection technique, providing comprehensive qualitative and quantitative data. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques for this purpose. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. yu.edu.jo In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. hpst.cz As the separated components, including the target compound and any volatile impurities, exit the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its fragments, which serves as a unique molecular fingerprint.
For this compound, GC-MS analysis would provide a specific retention time for the compound, which is a characteristic of its volatility and interaction with the GC column. The subsequent mass spectrum would confirm its molecular weight and provide structural information through its fragmentation pattern. Potential impurities, such as starting materials, by-products from synthesis, or degradation products, would appear as separate peaks with their own distinct retention times and mass spectra, allowing for their identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is particularly advantageous for analyzing compounds that are non-volatile, polar, or thermally unstable. lcms.cz It separates components in a liquid mobile phase based on their interactions with a solid stationary phase. bluthbio.com The separated components are then introduced into the mass spectrometer, typically using ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "softer" than the electron ionization used in standard GC-MS and often leave the parent molecule intact. kuleuven.be
The application of LC-MS, including high-resolution variants like LC-HRMS, is crucial for a complete purity profile of this compound. nih.gov It can detect a broader range of potential impurities, including non-volatile salts, polar metabolites (in biological studies), or products of oxidation that might not be amenable to GC analysis. nih.govlcms.cz Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing more detailed structural information for the definitive identification of trace-level impurities. bluthbio.com
Table 2: Application of Hyphenated Techniques for Characterization of this compound
| Technique | Application | Information Obtained | Advantages |
|---|---|---|---|
| GC-MS | Identity Confirmation & Purity Profiling | Retention Time, Molecular Ion Peak, Fragmentation Pattern | High resolution for volatile compounds; provides a unique mass spectrum "fingerprint" for definitive identification. |
| LC-MS | Identity Confirmation & Purity Profiling | Retention Time, Accurate Mass Measurement (with HRMS), Molecular Ion Peak | Suitable for non-volatile and thermally labile compounds; high sensitivity; versatile ionization methods. |
| LC-MS/MS | Structural Elucidation of Compound and Impurities | Parent/Daughter Ion Relationship, Fragmentation Pathways | Provides detailed structural information for unambiguous identification of trace impurities and metabolites. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on Molecular Structure, Geometry, and Electronic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of thiophene (B33073) derivatives. nih.govrdd.edu.iqnih.gov These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. nih.govresearchgate.net For derivatives of thiophene, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311++G(d,p), have been successfully applied to calculate optimized geometries and corresponding energies. nih.govnih.gov
In a typical study on a related molecule, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, DFT calculations at the B3LYP/6-311++G(d,p) level provided geometrical parameters that showed good agreement with experimental X-ray diffraction data. nih.gov For 2-(5-Methylthiophen-2-yl)propan-2-amine, such calculations would involve optimizing all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The geometry optimization would confirm that the resulting structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. rdd.edu.iq The planarity of the thiophene ring and the orientation of the methyl and propan-2-amine substituents would be key outputs of this analysis. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Thiophene Derivative Analog Note: This data is representative of typical results from DFT calculations on substituted thiophenes and not specific to this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=C (thiophene ring) | ~1.38 Å |
| Bond Length | C-S (thiophene ring) | ~1.73 Å |
| Bond Length | C-C (ring to side chain) | ~1.51 Å |
| Bond Length | C-N (amine) | ~1.46 Å |
| Bond Angle | C-S-C (thiophene ring) | ~92.5° |
| Bond Angle | C-C-N (side chain) | ~109.8° |
| Dihedral Angle | Ring-C-C-N | Variable (conformation-dependent) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. nih.govmdpi.com In this compound, the electron-donating methyl and amine groups would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The calculated HOMO and LUMO energies allow for the determination of various global reactivity descriptors. nih.gov
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies Note: These formulas and interpretations are standard in computational chemistry.
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
Studies on various thiophene-based compounds have shown that the HOMO-LUMO gap typically falls in the range of 3.44 to 4.65 eV, confirming their general stability. mdpi.com The presence of electron-withdrawing or -donating groups significantly influences these values. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org MEP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing different charge potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For a molecule like this compound, an MEP map would likely show a region of high electron density (red/yellow) around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for hydrogen bonding interactions. researchgate.netresearchgate.net Computational studies on similar thiophene-amine structures confirm these patterns of charge distribution. mdpi.com
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior and Conformational Flexibility
While quantum chemical studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent). mdpi.comresearchgate.net
For this compound, an MD simulation would reveal the rotational freedom of the propan-2-amine side chain relative to the thiophene ring. It would also show the flexibility of the alkyl chain and the interactions of the amine and thiophene groups with solvent molecules. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. nih.gov Studies on other thiophene derivatives have used MD simulations to confirm the stability of ligand-protein complexes, analyzing parameters like the root mean square deviation (RMSD) to assess structural stability over time. mdpi.comnih.gov
In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Macromolecules
The structural similarity of this compound to known bioactive molecules suggests its potential for interacting with biological targets. In silico methods like molecular docking are instrumental in predicting these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy or affinity. nih.gov
Thiophene derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various enzymes and receptors. nih.govgyanvihar.orgresearchgate.netcolab.ws For this compound, a docking study would involve selecting a relevant protein target. The ligand's structure, obtained from DFT calculations, would be placed into the protein's active site. The docking algorithm would then predict the most likely binding pose and estimate the binding affinity, often expressed as a docking score in kcal/mol. gyanvihar.org Key interactions, such as hydrogen bonds between the amine group and protein residues or hydrophobic interactions involving the thiophene ring, would be identified. researchgate.net
Table 3: Representative Docking Scores for Thiophene Analogs Against Various Protein Targets Note: This table presents examples of docking scores from the literature for various thiophene derivatives to illustrate typical results. The specific target and scores for this compound would require a dedicated study.
| Compound Type | Protein Target | Representative Docking Score (kcal/mol) | Reference |
| Tetrasubstituted Thiophene Analog | SARS-CoV-2 Inhibitor Target | -81.42 | gyanvihar.org |
| Thieno[2,3-d]pyrimidin-4-one | Human Lactate Dehydrogenase | -171 (MolDock Score) | nih.gov |
| Thiazole-Thiophene Scaffold | Breast Cancer Protein (PDB: 2W3L) | -6.161 | nih.gov |
| Benzo[b]thiophene Derivative | DprE1 Enzyme (MTB) | -8.516 | colab.ws |
These computational investigations, from quantum mechanics to molecular dynamics and docking, provide a comprehensive theoretical framework for understanding the chemical nature and potential biological interactions of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the physicochemical properties that govern their therapeutic effects. benthamdirect.comresearchgate.net While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous thiophene-containing molecules can provide mechanistic hypotheses for its activity.
QSAR studies on various thiophene derivatives have highlighted the importance of several key descriptors in modulating their biological activity. These often include electronic, steric, and hydrophobic parameters. For instance, in studies of thiophene analogs with anti-inflammatory or anticancer properties, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role. researchgate.netresearchgate.net The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry due to its versatile biological attributes. nih.gov
For a compound like this compound, a hypothetical QSAR model could be constructed to explore its potential as a monoamine reuptake inhibitor, given its structural similarity to amphetamine analogs. In such a model, key molecular descriptors would likely include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices, which have been shown to be significant in the QSAR of anti-HCV thiophene derivatives. benthamdirect.com
Electronic Descriptors: The Hammett constant for substituents on the thiophene ring, as well as calculated properties like partial atomic charges and dipole moment, would be crucial. benthamdirect.com The electron-donating methyl group at the 5-position of the thiophene ring would influence the electronic distribution and interaction with biological targets.
Steric Descriptors: Parameters such as molar refractivity (MR) and Taft steric parameters would account for the influence of the molecule's size and shape on receptor binding.
Hydrophobic Descriptors: The partition coefficient (logP) would be a critical factor, as it governs the compound's ability to cross biological membranes and reach its target.
A representative, though hypothetical, QSAR equation for a series of analogs of this compound might take the form:
log(1/IC50) = β0 + β1(logP) + β2(ELUMO) + β3(MR) + ...
By developing such a model, researchers could hypothesize that the biological activity is enhanced by specific combinations of these properties. For example, an optimal balance of hydrophobicity and electronic properties might be necessary for effective interaction with a monoamine transporter. The insights gained from such QSAR models would be invaluable for designing more potent and selective analogs. researchgate.net
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Topological | Molecular Connectivity Index | Describes the degree of branching and complexity, affecting receptor fit. |
| Electronic | Energy of LUMO (ELUMO) | Relates to the molecule's ability to accept electrons in interactions. researchgate.net |
| Electronic | Dipole Moment | Influences long-range non-covalent interactions with the target protein. researchgate.net |
| Steric | Molar Refractivity (MR) | Accounts for the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions in the binding pocket. |
Pharmacophore Modeling and Ligand Design Principles Based on Computational Data
Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. patsnap.com This approach is particularly useful when designing new ligands for a biological target, such as a receptor or enzyme. For this compound, which can be hypothesized to interact with monoamine transporters or related targets, pharmacophore modeling can provide crucial insights for the design of novel, potent, and selective compounds.
A plausible pharmacophore model for monoamine reuptake inhibitors, the class to which this compound likely belongs, typically includes several key features. researchgate.net Based on the structure of this compound and general models for monoamine oxidase (MAO) inhibitors and reuptake inhibitors, a hypothetical pharmacophore could consist of the following features: appconnect.innih.govnih.gov
One Aromatic Ring (AR): Provided by the 5-methylthiophene ring. This feature is often crucial for π-π stacking interactions within the binding pocket of the target protein.
One Hydrophobic Group (HY): The methyl group on the thiophene ring and the propan-2-amine backbone contribute to hydrophobic interactions.
One Hydrogen Bond Donor (HBD) or Positive Ionizable (PI) feature: The primary amine group is a key feature that can act as a hydrogen bond donor or, being protonated at physiological pH, can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter's binding site.
The spatial arrangement of these features is critical. The distance and angles between the aromatic ring, the hydrophobic center, and the ionizable amine would define the pharmacophoric space.
Ligand Design Principles Derived from this Pharmacophore Model:
Modification of the Aromatic Ring: The thiophene ring can be substituted with other aromatic or heteroaromatic systems to explore interactions with different subpockets of the binding site. The position and nature of substituents on this ring (like the methyl group) can be varied to fine-tune electronic and steric properties.
Alteration of the Linker: The ethyl linker between the thiophene ring and the amine group can be modified in length or rigidity. Introducing conformational constraints, for instance by incorporating the linker into a ring system, could enhance binding affinity and selectivity. researchgate.net
By using such a pharmacophore model as a template, virtual screening of large chemical databases can be performed to identify novel scaffolds that fit the model. nih.gov Furthermore, the model can guide the de novo design of new molecules with potentially improved pharmacological profiles. The ultimate goal is to use these computational insights to synthesize new chemical entities with enhanced potency, selectivity, and drug-like properties.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interaction |
| Aromatic Ring (AR) | 5-Methylthiophene ring | π-π stacking, hydrophobic interactions |
| Hydrophobic (HY) | Methyl group on thiophene, isopropyl backbone | van der Waals interactions |
| Positive Ionizable (PI) | Propan-2-amine group | Ionic bond, hydrogen bonding |
Mechanistic Biological Activity Profiling Excluding Clinical Human Trials and Associated Therapeutic Claims
Receptor Binding and Ligand-Target Interactions (In Vitro Studies)
The interaction of 2-(5-Methylthiophen-2-yl)propan-2-amine with various receptors can be inferred from its structural motifs, which are common in a range of biologically active molecules.
The chemical structure of this compound, featuring a thiophene (B33073) ring linked to a propan-amine group, suggests a potential for interaction with monoamine neurotransmitter transporters. These transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are common targets for compounds with similar phenethylamine-like backbones.
Research into thiophene-containing analogues has revealed high affinity for these transporters. For example, a series of 2β-carbomethoxy-3β-[4-(substituted thiophenyl)]phenyltropanes demonstrated potent binding to monoamine transporters. nih.gov One analogue, in particular, exhibited exceptionally high affinity for SERT with a Ki value of 17 pM and demonstrated significant selectivity over both DAT (710-fold) and NET (11,100-fold). nih.gov Similarly, the compound ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine), another sulfur-containing amine, displays an extremely potent binding affinity for SERT (Ki = 0.013 nM) and over 1,000-fold selectivity against DAT and NET. nih.gov
Furthermore, studies on bivalent phenethylamines have established them as potent DAT inhibitors, indicating that the amine pharmacophore is crucial for binding. nih.govnih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity at one or more of these monoamine transporters.
| Compound Class | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Thiophenyl-phenyltropane analogue | SERT | 17 pM | nih.gov |
| ADAM | SERT | 0.013 nM | nih.gov |
| ADAM | DAT | 840 nM | nih.gov |
| ADAM | NET | 699 nM | nih.gov |
| 2β-substituted 3β-phenyltropanes | DAT | 11-22 nM | researchgate.net |
The modulation of ion channels by small molecules is a critical aspect of pharmacology. nih.govnih.govresearchgate.netresearchgate.net While direct evidence of this compound interacting with voltage-gated sodium or calcium channels is not available, other thiophene derivatives have been shown to modulate different types of ion channels.
For instance, a novel series of 4-arylthiophene-3-carboxylic acid compounds were identified as potent and selective inhibitors of the calcium-activated chloride channel Anoctamin 1 (ANO1). nih.gov The most effective compound from this series exhibited an IC50 value of 0.79 μmol/L. nih.gov This demonstrates that the thiophene scaffold can be effectively targeted to modulate ion channel activity. Given that voltage-gated sodium and calcium channels are modulated by a wide array of small molecules, further investigation would be required to determine if this compound possesses similar activity. mdpi.comfrontiersin.orgmdpi.com
The 2-aminothiophene scaffold is a versatile building block for designing enzyme inhibitors. nih.gov Compounds containing this moiety have been shown to inhibit a wide range of enzymes, suggesting that this compound may also possess inhibitory activity against various enzymatic targets.
Kinase Inhibition: Several studies have identified thiophene derivatives as potent kinase inhibitors. A series of N-(thiophen-2-yl) benzamide (B126) derivatives were developed as novel inhibitors of the BRAFV600E kinase, which is implicated in many human cancers. nih.gov Another thiophene-based compound, F8, was also found to exhibit kinase-inhibiting properties in a screen against cancer cell lines. plos.org
Other Metabolic Enzymes: Thiophene derivatives have demonstrated inhibitory effects on other enzyme classes. For example, 2-(thiophen-2-yl)acetic acid-based compounds were identified as selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. frontiersin.org Additionally, various thiophene-2-sulfonamide (B153586) derivatives have been shown to inhibit lactoperoxidase, with one compound displaying a Ki of 2 ± 0.6 nM. nih.gov
| Compound Class | Enzyme Target | Inhibitory Concentration | Reference |
|---|---|---|---|
| N-(thiophen-2-yl) benzamide derivatives | BRAFV600E Kinase | Submicromolar | nih.gov |
| 4-arylthiophene-3-carboxylic acid | Anoctamin 1 (ANO1) | IC50 = 0.79 μM | nih.gov |
| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar | frontiersin.org |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | Ki = 2 ± 0.6 nM | nih.gov |
| Thiophene derivatives | Urease | IC50 = 0.11 - 0.64 μM | nih.gov |
Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that are important drug targets. mdpi.com The affinity and efficacy of ligands at these receptors can be modulated by substitutions at the 2-position of the core structure. nih.govnih.gov While the target compound is not an adenosine analogue, the 2-aminothiophene scaffold itself is recognized for its potential in generating bioactive compounds, including those that interact with adenosine receptors. mdpi.com
Studies on 2-substituted adenosine derivatives have shown that modifications can lead to varied profiles, from partial agonists to antagonists, with affinities in the nanomolar range. nih.govnih.gov For example, a series of 2-aryl-6-morpholinopurine derivatives were identified as potent and selective antagonists for A1 and A3 adenosine receptors. mdpi.com This suggests that the spatial and electronic properties of substituents on a heterocyclic core, such as the this compound structure, could potentially facilitate binding to the adenosine receptor family.
Cellular Pathway Modulation and Signaling Events (In Vitro Cell-Based Assays)
Based on in vitro cell-based assays of related compounds, this compound may influence several cellular signaling pathways. Thiophene derivatives have been noted for their broad biological activities, including the ability to induce apoptosis and inhibit cell proliferation. plos.orgnih.govnih.govresearchgate.net
For instance, the thiophene derivative F8 was shown to induce cell death in various cancer cell lines with CC50 values in the low micromolar range. plos.org Mechanistic studies revealed that this compound triggers the intrinsic apoptotic pathway through the generation of reactive oxygen species, mitochondrial depolarization, and externalization of phosphatidylserine. plos.org In a different context, 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R). These compounds were found to enhance the activity of the GLP-1 peptide agonist, leading to increased insulin (B600854) secretion, an effect possibly mediated by enhanced CREB phosphorylation. nih.gov
The thiophene moiety can influence cellular metabolism and gene expression. The metabolism of thiophene-containing drugs, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites that may alter cellular processes. acs.org
Furthermore, thiophene derivatives have been shown to directly modulate gene expression, particularly genes related to inflammation. nih.gov In in vitro assays, certain thiophene compounds reduced the expression of pro-inflammatory genes for cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net Some derivatives act by inhibiting kinases like Iĸĸβ, which is involved in the expression of pro-inflammatory cytokines. researchgate.net Another mechanism involves the negative regulation of receptors like the Peroxisome proliferator-activated receptor (PPAR), which is involved in activating pro-inflammatory genes. nih.gov These findings suggest that this compound could potentially modulate inflammatory pathways by altering the expression of key regulatory genes.
Investigation of Intracellular Signaling Cascades
No studies were identified that investigated the effects of this compound on intracellular signaling pathways. Research on structurally related amphetamine analogs indicates that they can interact with trace amine-associated receptor 1 (TAAR1), which is an intracellular G-protein coupled receptor. Activation of TAAR1 by amphetamines can modulate signaling cascades involving protein kinase A (PKA) and RhoA, which in turn affect the function of dopamine and glutamate (B1630785) transporters. However, it is crucial to note that no such studies have been published for this compound specifically.
In Vitro Pharmacodynamic and Pharmacokinetic Mechanistic Studies
Metabolic Stability Profiling using In Vitro Hepatic Models (e.g., Liver Microsome Stability)
There is no available data on the metabolic stability of this compound in in vitro hepatic models such as liver microsomes or hepatocytes. Metabolic stability assays are standard in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver fractions and measuring its disappearance over time. The absence of such data for this compound means its susceptibility to phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., UGTs) metabolism is unknown.
Table 1: Illustrative Data Table for Metabolic Stability in Human Liver Microsomes (Data Not Available)
| Compound | Concentration (µM) | Incubation Time (min) | % Parent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | N/A |
Plasma Protein Binding Dynamics (In Vitro)
No experimental data exists detailing the extent to which this compound binds to plasma proteins. The degree of plasma protein binding is a critical parameter that influences the distribution and availability of a compound to its target sites. For structurally related amphetamine-type stimulants, plasma protein binding is generally observed to be in the low to medium range. However, this is a general trend and cannot be assumed for the specific compound without experimental verification.
Table 2: Illustrative Data Table for In Vitro Plasma Protein Binding (Data Not Available)
| Compound | Plasma Source | Method | Concentration (µM) | % Bound | Unbound Fraction (fu) |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | N/A |
Membrane Permeability and Transport Mechanisms (In Vitro Models or Theoretical Predictions)
Information regarding the membrane permeability of this compound is not available in the scientific literature. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay are commonly used to predict a compound's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. Without such studies, the absorption and distribution characteristics of this compound remain uncharacterized.
Table 3: Illustrative Data Table for PAMPA Permeability Assay (Data Not Available)
| Compound | Assay Type | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Classification |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| High Permeability Control (e.g., Propranolol) | Data would be here | Data would be here | High |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Thiophene (B33073) Ring Substitution and Aromaticity on Biological Activity and Interaction Profiles
The thiophene ring is a versatile scaffold in drug design, often considered a bioisostere of the phenyl ring. nih.gov Its presence and substitution pattern significantly influence the biological activity and interaction profiles of molecules. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov
Substituents on the thiophene ring can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding affinity to biological targets. For instance, in a series of thiophene-2-carboxamide derivatives, substitutions at the 3-position with hydroxyl, methyl, or amino groups led to varying antioxidant and antibacterial activities. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov The presence of a methoxy (B1213986) group on an adjacent aryl ring further enhanced the inhibitory activity against certain bacterial strains. nih.gov
The aromaticity of the thiophene ring is also a key determinant of its biological function. The planar structure of the thiophene ring can facilitate binding to receptors. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene, allowing for diverse chemical modifications. nih.govnih.gov
Below is a table summarizing the effects of different substituents on the thiophene ring on the biological activity of various thiophene derivatives.
| Compound Series | Substitution on Thiophene Ring | Observed Biological Activity |
| Thiophene-2-carboxamides | 3-amino group | Higher antibacterial activity |
| Thiophene-2-carboxamides | 3-hydroxy group | Moderate antibacterial activity |
| Thiophene-2-carboxamides | 3-methyl group | Lower antibacterial activity |
| Thieno[3,2-b]pyridine-2-ones | Acetyl or ethoxycarbonyl at C3 | Remarkable antibacterial activity |
Role of the Propan-2-amine Moiety and its Derivatives in Molecular Recognition and Binding
The propan-2-amine moiety is a common feature in many biologically active compounds and plays a critical role in molecular recognition and binding. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets. researchgate.net
Alterations to the propan-2-amine side chain, such as N-alkylation or incorporation into a heterocyclic system, can significantly impact pharmacological activity. For example, in the context of 2,5-dimethoxyphenylpiperidines, the orientation of the ethylamine (B1201723) chain is a crucial determinant of agonist potency at serotonin (B10506) 5-HT2A receptors. nih.gov The spatial arrangement of the amine group in relation to the aromatic ring is vital for proper receptor engagement.
The following table illustrates the importance of the amine moiety in the activity of different compound classes.
| Compound Class | Modification of Amine Moiety | Effect on Biological Activity |
| 2,5-Dimethoxyphenylpiperidines | Conformational restraint of ethylamine chain | Significant impact on 5-HT2A receptor agonist potency |
| Tamoxifen and Toremifene | Presence of a terminal amine | Contributes to antimicrobial properties |
Stereochemical Influences on Activity and Selectivity in Chiral Derivatives
Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov For molecules with one or more stereocenters, such as chiral derivatives of 2-(thiophen-2-yl)propan-2-amine, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and selectivity. nih.gov
The spatial arrangement of functional groups in a chiral molecule dictates its three-dimensional shape, which in turn determines how it fits into a chiral receptor binding site. It is common for the biological activity to reside primarily in a single enantiomer. For instance, in a study of 3-Br-acivicin isomers, the compounds with the natural (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding enantiomers and diastereomers. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of one stereoisomer over the others. nih.gov
Molecular modeling studies can provide insights into the structural and stereochemical requirements for efficient interaction with a biological target, helping to explain the observed differences in activity between stereoisomers. nih.gov
Rational Design Principles for Analog Development Based on SAR/SPR Insights
The insights gained from SAR and SPR studies form the basis for the rational design of new analogs with improved therapeutic properties. rsc.orgresearchgate.net By understanding which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties, medicinal chemists can design and synthesize novel compounds with a higher probability of success. rsc.org
Key principles for the rational design of analogs based on the SAR of thiophene-containing propan-2-amines include:
Thiophene Ring Substitution: Judicious selection of substituents on the thiophene ring can be used to fine-tune electronic properties and enhance interactions with the target receptor. For example, adding electron-withdrawing or electron-donating groups can modulate the reactivity and binding characteristics of the thiophene core.
Bioisosteric Replacement: The thiophene ring can be used as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, to improve physicochemical properties, metabolic stability, and binding affinity. nih.gov
Amine Moiety Modification: The propan-2-amine side chain can be modified to optimize interactions with the receptor. This could involve altering the basicity of the amine, changing the length of the alkyl chain, or incorporating the amine into a rigid cyclic structure to lock it into a more active conformation.
Stereochemical Control: For chiral compounds, the synthesis should be designed to produce the more active enantiomer. Understanding the stereochemical requirements of the target can guide the design of conformationally restrained analogs that mimic the bioactive conformation.
Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to rationalize the observed SAR and to predict the activity of newly designed analogs, thereby accelerating the drug discovery process. rsc.orgresearchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Analogs of 2-(5-Methylthiophen-2-yl)propan-2-amine as Mechanistic Probes for Chemical Biology
The development of novel analogs based on the this compound scaffold is a burgeoning area of research aimed at creating sophisticated tools for chemical biology. These "mechanistic probes" are designed not as therapeutic agents, but as molecules that can be used to investigate and understand complex biological processes at the molecular level. By systematically modifying the core structure, researchers can fine-tune the properties of these analogs to selectively interact with specific biological targets, such as enzymes or receptors.
These probes can be engineered to include reporter tags, photo-crosslinkers, or reactive groups that allow for the identification of binding partners, the visualization of cellular localization, or the mapping of interaction sites. For instance, an analog might be synthesized with a fluorescent tag to monitor its journey through a cell and its accumulation in specific organelles. Another approach is to create analogs that act as selective inhibitors for a particular enzyme, allowing researchers to study the downstream effects of blocking a specific metabolic pathway. The versatility of the thiophene-amine scaffold is a significant advantage, as modifications can be made to the thiophene (B33073) ring, the amine group, or the propane (B168953) linker to modulate activity and selectivity. nih.gov
Recent studies have focused on creating libraries of such analogs to screen against various biological targets. This approach helps in identifying lead compounds for further development and provides valuable structure-activity relationship (SAR) data, which is crucial for understanding how these molecules interact with their biological counterparts. nih.gov
Table 1: Examples of Thiophene Analog Modifications for Chemical Biology Probes
| Modification Strategy | Purpose | Potential Application |
| Introduction of a Fluorophore | To enable visualization by microscopy | Tracking subcellular localization and target engagement |
| Addition of a Photo-affinity Label | To covalently link the probe to its binding partner upon UV irradiation | Identifying unknown protein targets (target deconvolution) |
| Incorporation of a "Click Chemistry" Handle | To allow for the attachment of various tags (e.g., biotin) post-treatment | Pull-down experiments to isolate and identify interacting proteins |
| Systematic Substitution on the Thiophene Ring | To alter steric and electronic properties | Mapping the binding pocket of a target protein and improving selectivity |
Integration of Advanced Artificial Intelligence and Machine Learning Algorithms in Compound Design and Activity Prediction
One key application of AI in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models use machine learning algorithms to correlate the chemical features of a series of thiophene-amine analogs with their observed biological activity. nih.gov These models can then be used to predict the activity of virtual, unsynthesized compounds, allowing chemists to prioritize the synthesis of molecules with the highest probability of success. nih.gov For example, a recent study utilized QSAR and other cheminformatics tools to screen a series of 2-amino-thiophene derivatives, leading to the successful identification of potent anti-leishmanial agents. nih.gov
Furthermore, generative AI models are being employed for de novo drug design. These algorithms can learn the underlying rules of chemical structure and bonding from existing chemical databases and then generate entirely new molecules that are optimized for specific properties, such as high binding affinity for a target protein and favorable pharmacokinetic profiles. crimsonpublishers.com This approach opens up new possibilities for exploring chemical space around the thiophene-amine scaffold. nih.gov
Table 2: Application of AI/ML in Thiophene-Amine Research
| AI/ML Technique | Application | Outcome |
| Machine Learning (e.g., RF, SVM) | Development of QSAR models for activity prediction. nih.gov | Prioritization of synthetic targets; reduced need for extensive screening. nih.gov |
| Deep Learning / Neural Networks | Prediction of 3D protein structures and compound-target interactions. crimsonpublishers.com | Enhanced accuracy in molecular docking and structure-based design. acm.org |
| Generative Adversarial Networks (GANs) | De novo design of novel thiophene-amine structures with desired properties. crimsonpublishers.com | Discovery of novel chemical matter beyond existing libraries. |
| Natural Language Processing (NLP) | Mining scientific literature for structure-activity data and target information | Rapid aggregation of knowledge to inform new research directions |
Exploration of Unconventional Biological Targets and Novel Mechanisms of Action for the Thiophene-Amine Scaffold
While thiophene-amine derivatives have been explored for a range of conventional targets, current research is actively seeking to identify unconventional biological targets and novel mechanisms of action. nih.gov The chemical versatility of the scaffold allows it to interact with a wide array of biomolecules, suggesting its potential in therapeutic areas beyond its traditional applications. mdpi.com
Research has demonstrated that thiophene-containing compounds can exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net For example, some thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4, targeting tubulin polymerization. mdpi.com Other studies have explored thiophene-based scaffolds as inhibitors of enzymes crucial for viral replication, such as the papain-like protease (PLpro) in coronaviruses. chemrxiv.org
The exploration of novel targets often involves high-throughput screening of thiophene-amine libraries against diverse panels of enzymes, receptors, and cell lines. Hits from these screens are then validated and optimized to understand their mechanism of action. This approach can lead to first-in-class molecules with entirely new ways of combating disease. For instance, identifying a thiophene-amine analog that selectively modulates a protein-protein interaction or targets a non-enzymatic protein function would represent a significant advance.
Potential of this compound and its Analogs as Research Tools in Systems Biology and Proteomics
The fields of systems biology and proteomics aim to understand the complex interplay of molecules within a biological system on a global scale. nih.gov Analogs of this compound have significant potential to serve as valuable research tools in these disciplines. As highly specific and potent modulators of protein function, these small molecules can be used to perturb biological networks in a controlled manner.
In proteomics, chemical probes based on the thiophene-amine scaffold can be used for activity-based protein profiling (ABPP). This technique uses reactive probes that covalently bind to the active site of specific enzymes, allowing for their enrichment and identification from complex biological samples. By comparing the protein profiles of cells treated with an active probe versus a control, researchers can identify the specific targets of the compound and assess its off-target effects across the entire proteome.
In systems biology, these compounds can be used to study the downstream consequences of inhibiting or activating a specific node in a signaling or metabolic network. nih.gov For example, by treating cells with a selective kinase inhibitor based on the thiophene-amine structure, researchers can use quantitative proteomics or metabolomics to measure the resulting changes in protein phosphorylation or metabolite levels across the entire system. This provides a dynamic and comprehensive view of the compound's effect on cellular function, helping to elucidate complex biological pathways and identify potential new therapeutic strategies. nih.gov
Q & A
Q. Table 1: Yield Optimization Under Varied Conditions
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 60 | 68 |
| NaBH₃CN | THF | 25 | 82 |
| LiAlH₄ | EtOH | 70 | 75 |
Advanced: How can structural modifications to the thiophene ring alter the compound’s pharmacological profile?
Answer:
The methyl group at the 5-position of the thiophene ring influences electronic and steric properties, affecting binding to biological targets (e.g., serotonin receptors). Advanced approaches include:
- Fluorination : Introducing electron-withdrawing groups (e.g., F) to enhance metabolic stability, as seen in fluorinated analogs .
- Ring Expansion : Replacing thiophene with pyridine (e.g., 2-(6-methylpyridin-2-yl)propan-2-amine) modulates receptor selectivity .
- Pharmacophore Modeling : Computational docking studies (e.g., AutoDock Vina) predict interactions with 5-HT receptors, guiding rational design .
Q. Table 2: Binding Affinity of Thiophene Derivatives
| Derivative | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| 5-Methylthiophene (parent) | 5-HT₂A | 120 |
| 5-Fluorothiophene | 5-HT₂A | 85 |
| 6-Methylpyridine analog | 5-HT₁A | 45 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ ~2.3 ppm for methyl-thiophene protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₉H₁₃NS, m/z 183.08) .
- HPLC-PDA : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in reported biological activities of thiophene-based amines?
Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) arise from assay conditions or structural impurities. Methodological solutions:
- Standardized Assays : Use uniform protocols (e.g., radioligand binding assays with HEK293 cells expressing 5-HT receptors) .
- Metabolic Stability Tests : Liver microsome studies (human/rat) clarify pharmacokinetic variability .
- Cohort Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Basic: What are the key solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility : Poor aqueous solubility (<1 mg/mL); use DMSO for stock solutions (10 mM).
- Stability : Degrades under light; store at -20°C in amber vials.
- Salt Formation : Hydrochloride salts improve water solubility (e.g., 2-(4-methoxyphenyl)propan-2-amine HCl, solubility >50 mg/mL) .
Advanced: What strategies enhance the compound’s selectivity for neurological vs. peripheral targets?
Answer:
- Prodrug Design : Esterification of the amine group (e.g., acetylated derivatives) reduces peripheral uptake .
- Blood-Brain Barrier (BBB) Penetration : LogP optimization (target ~2–3) via substituent tuning (e.g., replacing methyl with trifluoromethyl) .
- In Vivo PET Imaging : Radiolabeling (¹¹C or ¹⁸F) tracks brain distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
